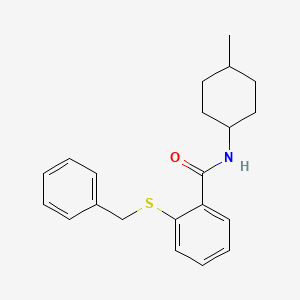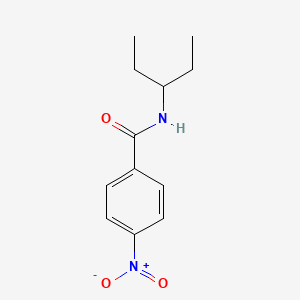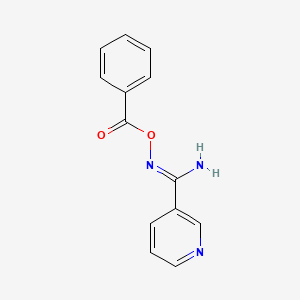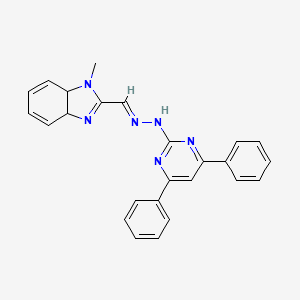![molecular formula C16H15N3O2 B5693401 N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (known as NNK) is a tobacco-specific nitrosamine that has been identified as a potent carcinogen. It is formed during the curing and processing of tobacco and is present in cigarette smoke. NNK is known to cause cancer in laboratory animals and is considered to be a human carcinogen.
Mécanisme D'action
NNK is metabolized in the body to form reactive intermediates that can bind to DNA and cause damage. This can lead to mutations and the development of cancer. NNK can also activate certain signaling pathways in cells that promote cell growth and survival, which can contribute to the development of cancer.
Biochemical and physiological effects:
NNK has been shown to have various biochemical and physiological effects in laboratory animals. It can induce oxidative stress, inflammation, and DNA damage. NNK can also affect various signaling pathways in cells, including those involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
NNK is a potent carcinogen that can induce tumors in laboratory animals. This makes it a useful tool for studying the mechanisms of cancer development. However, NNK is also a toxic substance that requires careful handling and disposal. It can also be difficult to administer NNK to laboratory animals in a controlled manner.
Orientations Futures
There are several future directions for research on NNK. One area of focus is the development of new methods for detecting NNK in tobacco products and cigarette smoke. Another area of focus is the development of new strategies for preventing NNK-induced cancer, such as the use of antioxidants or inhibitors of NNK metabolism. Additionally, there is a need for further research on the mechanisms of NNK-induced cancer and the development of new animal models for studying this process.
Méthodes De Synthèse
NNK can be synthesized through the nitrosation of 4-methoxyaniline and 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The reaction is typically carried out in the presence of nitrite and acid. The resulting product can be purified through various methods, such as column chromatography.
Applications De Recherche Scientifique
NNK has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various organs in laboratory animals, including the lungs, liver, and pancreas. Studies have also shown that NNK can induce DNA damage and mutations, which can lead to the development of cancer.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-15(19-10-4-3-5-14(19)17-11)16(20)18-12-6-8-13(21-2)9-7-12/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYIRUEUVPJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)



![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)


![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)